molecular formula C8H14O4 B1581029 Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate CAS No. 78086-72-3

Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

Cat. No. B1581029
CAS RN: 78086-72-3
M. Wt: 174.19 g/mol
InChI Key: AELKYRWKHKGMAD-NTSWFWBYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Characterization

  • Role in Insect Communication : Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is identified as a component in the metasternal gland secretions of certain Triatoma species. These compounds play a role in insect communication, and their synthesis and structure were studied using SPME-GC/MS and other methods (Bohman et al., 2011).

  • Synthesis via Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : Research demonstrates the synthesis of dioxolane derivatives, including methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, using palladium-catalyzed oxidative cyclization-alkoxycarbonylation. This method yields various heterocyclic derivatives efficiently (Bacchi et al., 2005).

  • NMR Characterization : The compound and its precursors have been studied using advanced nuclear magnetic resonance (NMR) techniques, providing insight into the molecular structure and isomer configurations (Zhang et al., 2013).

Application in Organic Synthesis

  • Use in Stereoselective Synthesis : The compound serves as a critical intermediate in the stereoselective synthesis of other organic compounds. This includes its application in synthesizing various stereoisomers and exploring different organic reactions (Ivanova et al., 2006).

  • Synthesis of Optically Active Compounds : Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is used in the synthesis of optically active compounds, demonstrating its significance in creating enantiomerically pure substances (Valverde et al., 1987).

  • Synthesis of Derivatives for Biological Evaluation : Derivatives of the compound have been synthesized and evaluated for their potential in anti-viral and anti-neoplastic chemotherapy. These studies highlight the biological relevance of the compound and its derivatives (Bera et al., 2004).

Polymer Science Applications

  • Polymer Synthesis and Characterization : The compound is utilized in the synthesis and characterization of polymers, including studying the polymers' molecular weights, morphology, and thermal properties. This research is significant for developing new materials with specific properties (Kumar & Negi, 2015).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how well-studied the compound is. For less well-known compounds, some of this information may not be available. If you have a specific compound in mind that is well-studied, I may be able to provide more detailed information. Please provide more details or check the compound name and try again.


properties

IUPAC Name

methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-5-6(7(9)10-4)12-8(2,3)11-5/h5-6H,1-4H3/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELKYRWKHKGMAD-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(O1)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](OC(O1)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357426
Record name Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

CAS RN

78086-72-3
Record name Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Bera, L Malik, B Bhat, SS Carroll, R Hrin… - Bioorganic & medicinal …, 2004 - Elsevier
1,3-Dioxolane and 1,3-oxathiolane nucleoside analogs play an important role in anti-viral and anti-neoplastic chemotherapy. We report here the synthesis of 2-hydroxymethyl-5-methyl-1…
Number of citations: 10 www.sciencedirect.com
S Bera, L Malik, B Bhat, SS Carroll, M MacCoss… - Bioorganic & medicinal …, 2003 - Elsevier
A series of optically pure 1,3-dioxolane nucleoside mimics was synthesized by a synthetic route that allowed incorporation of a 5R-methyl substituent from commercially available …
Number of citations: 24 www.sciencedirect.com

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